N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide
Description
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 5. The oxadiazole ring is further linked to a butanamide chain via a sulfur atom (thioether) at position 4, which bears a 4-methoxyphenyl substituent. This structural framework combines aromatic, heterocyclic, and sulfur-containing moieties, which are common in pharmacologically active compounds targeting enzymes, receptors, and microbial pathogens. The benzo[d][1,3]dioxole (piperonyl) group is notable for its metabolic stability and role in enhancing bioavailability, while the thioether linkage may influence redox activity or enzyme inhibition .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-26-15-5-7-16(8-6-15)30-10-2-3-19(25)22-21-24-23-20(29-21)12-14-4-9-17-18(11-14)28-13-27-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREITTHEQUYAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to compile and analyze various research findings related to the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes:
- Benzo[d][1,3]dioxole moiety
- Oxadiazole ring
- Thioether linkage with a methoxyphenyl group
The molecular formula is , with a molecular weight of approximately 398.48 g/mol.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit the growth of various cancer cell lines.
Key Findings:
- Cell Line Studies : A series of related compounds were tested against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). Many showed IC50 values below 5 µM, indicating potent antiproliferative effects.
- Mechanism of Action : The anticancer mechanisms were explored through various assays:
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| C27 | HeLa | 2.07 | Apoptosis induction |
| C7 | A549 | 2.06 | Cell cycle arrest |
| C16 | MCF7 | 2.55 | Apoptosis induction |
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest that the compound may also exhibit other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential as antibacterial agents .
- Anti-inflammatory Properties : Research into related compounds suggests that they may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Case Study on Antitumor Effects :
- Neuroprotective Effects :
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antitumor properties. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and tested against various cancer cell lines such as HeLa, A549, and MCF-7. Some derivatives showed potent growth inhibition with IC50 values below 5 μM, indicating their potential as antitumor agents .
Monoamine Oxidase Inhibition
Compounds with similar structural frameworks have been explored for their ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. Specific derivatives have shown competitive inhibition against MAO-B with low IC50 values, suggesting their potential utility in treating such conditions .
Antibacterial Properties
Research has also identified antibacterial activities associated with compounds derived from the benzo[d][1,3]dioxole framework. For example, azolidine derivatives incorporating this moiety have been evaluated for their antibacterial efficacy, demonstrating promising results against various bacterial strains .
Neuroprotective Effects
The neuroprotective properties of compounds similar to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide have been studied in the context of neurodegenerative diseases. These compounds may offer protective effects against oxidative stress and neuronal damage .
Case Study 1: Synthesis and Evaluation of Antitumor Activity
A study synthesized a series of N-(benzo[d][1,3]dioxol-5-ylmethyl)-based thiazole derivatives and evaluated their antitumor activity against HeLa and A549 cell lines. The most active compound demonstrated an IC50 value of 2.07 μM against HeLa cells. The mechanism of action was investigated through cell cycle analysis and apoptosis assays .
Case Study 2: MAO-B Inhibitory Activity
In vitro studies on a series of compounds that include the oxadiazole structure revealed selective inhibition of MAO-B. One compound exhibited an IC50 value of 0.009 µM, significantly enhancing motor function in MPTP-treated mice models for Parkinson's disease .
Table 1: Antitumor Activity of Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| C27 | HeLa | 2.07 | Apoptosis induction |
| C7 | A549 | 2.06 | Cell cycle arrest |
| C16 | MCF-7 | 2.55 | Apoptosis induction |
Table 2: MAO-B Inhibition Data
| Compound | IC50 (µM) | Effect on Motor Function |
|---|---|---|
| Compound 1 | 0.009 | Significant improvement |
| Compound 2 | 0.0059 | Moderate improvement |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally analogous molecules:
Key Observations:
The thioether linkage in the target compound and derivatives may confer redox-modulating properties or serve as a hydrogen bond acceptor, contrasting with LMM5’s sulfamoyl group, which is more polar and may influence solubility .
Biological Activity Trends: Antifungal Activity: LMM5’s efficacy against C. albicans suggests that 1,3,4-oxadiazoles with sulfonamide or thioether substituents may target fungal thioredoxin reductase . Enzyme Inhibition: compounds with thio-linked butanoic acids inhibit Rho/Myocar, implying that the target compound’s thioether-butanamide chain could similarly modulate enzyme activity . Anticancer Potential: The benzo[d][1,3]dioxole moiety in Compound 74 and the target compound correlates with anticancer activity in related thiazole derivatives, suggesting shared pharmacophores .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows established routes for 1,3,4-oxadiazoles, such as cyclization of thiosemicarbazides or oxidative desulfurization, as seen in .
- Structure-Activity Relationship (SAR) :
- Pharmacokinetics: The butanamide chain in the target compound may improve oral bioavailability compared to butanoic acid derivatives (), as amides are less prone to ionization .
Q & A
Q. What are the standard synthetic routes for this compound, and how can intermediates be purified?
Methodological Answer: The synthesis typically involves cyclization of thiol-containing precursors with halogenated intermediates under reflux conditions. For example, anhydrous acetone and potassium carbonate are used as a base to facilitate nucleophilic substitution reactions, followed by recrystallization from ethanol to isolate intermediates (e.g., analogous to procedures in and ). Key steps include refluxing for 3–5 hours and monitoring reaction completion via TLC. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, S–C=S stretch at ~600–700 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzo[d][1,3]dioxole at δ 6.7–7.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks with <5 ppm error) .
Advanced Research Questions
Q. How can reaction yields for the 1,3,4-oxadiazole core be optimized during cyclization?
Methodological Answer: Cyclization efficiency depends on:
- Catalyst Selection : Phosphorus oxychloride (POCl₃) enhances cyclization of hydrazide precursors at 120°C ( ).
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side products .
- Temperature Control : Gradual heating (e.g., 80°C → 120°C) minimizes decomposition. Post-reaction quenching with ice-water precipitates the product for filtration .
Q. How to resolve contradictions between computational predictions and experimental crystallographic data?
Methodological Answer:
- X-ray Diffraction (XRD) : Compare experimental unit cell parameters (e.g., a=19.2951 Å, β=119.209° for analogous compounds in ) with DFT-optimized geometries.
- Torsional Angle Analysis : Use software like Mercury to assess deviations in aryl-thio bond angles, which may arise from crystal packing forces vs. gas-phase calculations .
- Energy Minimization : Reconcile discrepancies by applying dispersion corrections (e.g., Grimme’s D3) in DFT simulations .
Key Research Challenges and Solutions
Q. How to address poor solubility during biological assays?
Methodological Answer:
Q. What strategies validate molecular docking results for antitumor activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
